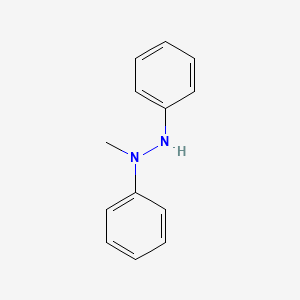

Hydrazine, 1-methyl-1,2-diphenyl-

Description

Structure

3D Structure

Properties

CAS No. |

37682-91-0 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-methyl-1,2-diphenylhydrazine |

InChI |

InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3 |

InChI Key |

CLONBSZEFUWYRR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Hydrazine, 1 Methyl 1,2 Diphenyl and Its Derivatives

Classical and Modern Synthetic Approaches to Substituted Hydrazines

The synthesis of substituted hydrazines is a cornerstone of organic chemistry, providing essential precursors for pharmaceuticals, agrochemicals, and various heterocyclic compounds. d-nb.info Methodologies have evolved from traditional multi-step processes to more efficient, modern approaches that offer greater control and yield.

Strategies for N-N Bond Formation in Diarylated Hydrazines

The formation of the N-N bond in diarylated hydrazines is a critical step in their synthesis. Modern organophosphorus-catalyzed methods have emerged for creating unsymmetrical hydrazines through the cross-selective intermolecular reductive coupling of nitroarenes and anilines. nih.gov This approach uses a small ring phosphacycle (phosphetane) catalyst along with a hydrosilane as the terminal reductant to drive the reaction. nih.gov This catalytic reaction is notable for its good chemoselectivity and tolerance of various functional groups. nih.gov

Another strategy involves a nickel-catalyzed N-N cross-coupling reaction. nih.gov This method efficiently couples O-benzoylated hydroxamates with a wide range of aryl and aliphatic amines to produce hydrazides. nih.gov Mechanistic studies suggest the involvement of electrophilic Ni-stabilized acyl nitrenoids and the in-situ formation of a Ni(I) catalyst. nih.gov The development of convergent cross-coupling methods for complex nitrogen-containing compounds is valuable as it simplifies the preparation of known hydrazines and accelerates the discovery of new chemical entities. nih.gov Additionally, visible light, in conjunction with a photocatalytic system, can be used to cleave the N-N bonds of existing hydrazines and hydrazides, demonstrating the dynamic nature of this bond in synthetic transformations. researchgate.net

Regioselective Alkylation Methods for Hydrazine (B178648) Nitrogen Centers

Once the hydrazine core is established, regioselective alkylation—the addition of an alkyl group to a specific nitrogen atom—is crucial for synthesizing asymmetrically substituted hydrazines like 1-methyl-1,2-diphenylhydrazine. A highly effective methodology involves the formation of a nitrogen dianion from a protected hydrazine, such as PhNHNHBoc, by using a strong base like n-butyllithium (n-BuLi). organic-chemistry.org This dianion intermediate is highly reactive and allows for controlled, selective alkylation. organic-chemistry.org

This method provides a straightforward, one-pot approach to obtaining mono- or sequentially dialkylated products with high precision. d-nb.infoorganic-chemistry.org The reaction accommodates a variety of alkyl halides, with the rate of reaction being influenced by steric and electronic factors; for instance, methyl, allyl, and benzyl (B1604629) halides react more quickly than bulkier alkylating agents. d-nb.infoorganic-chemistry.org A key benefit of this dianion strategy is the ability to selectively target either nitrogen atom, which grants precise control over the final substitution pattern of the hydrazine derivative. organic-chemistry.org

Synthesis of Specific Aryl- and Alkyl-Substituted Hydrazine Analogues

The synthesis of specific hydrazine analogues, including the target compound and its important precursors, employs a range of targeted chemical reactions.

Preparation of Hydrazine, 1-methyl-1,2-diphenyl- via Organometallic or Other Reagents

A plausible and direct synthetic route to Hydrazine, 1-methyl-1,2-diphenyl- involves the N-alkylation of 1,2-diphenylhydrazine (B7769752). vulcanchem.com This transformation can be achieved using an alkylating agent such as methyl iodide (CH₃I) under basic conditions. vulcanchem.com This method leverages the nucleophilicity of the nitrogen atoms in the 1,2-diphenylhydrazine precursor to introduce the methyl group.

More advanced strategies involve high-valent chromium(V) hydrazido complexes. These complexes can be treated sequentially with organometallic reagents, such as aryl Grignard reagents (e.g., PhMgBr), followed by an electrophilic trapping agent like benzyl bromide or methanol to yield structurally diverse, multisubstituted hydrazines. acs.org

Synthesis of Related 1,1-Diphenylhydrazine (B1198277) and 1,2-Diphenylhydrazine Systems

The isomeric diphenylhydrazines are key starting materials and structural analogues.

1,2-Diphenylhydrazine (Hydrazobenzene) is traditionally produced through the stepwise reduction of nitrobenzene (B124822). This process often uses iron or zinc powder in a caustic solution (like caustic soda) to first form azoxybenzene (B3421426), then azobenzene (B91143), and finally 1,2-diphenylhydrazine. cdc.gov An alternative method involves the reduction of azoxybenzene using a DMAP salt and sodium hydride in DMF under UV irradiation, which yields 1,2-diphenylhydrazine in good amounts. chemicalbook.com Another industrial approach involves the catalytic hydrogenation of nitrobenzene using Raney nickel as a catalyst in the presence of sodium hydroxide and methanol. google.com

1,1-Diphenylhydrazine can be synthesized through a sequence starting from diphenylcarbamyl chloride. This is converted to diphenylcarbamyl azide, which then reacts with t-butyl alcohol. The resulting t-butyl 3,3-diphenylcarbazate is subsequently hydrolyzed with concentrated hydrochloric acid to yield 1,1-diphenylhydrazine hydrochloride. acs.org The free base, pure 1,1-diphenylhydrazine, can then be isolated from its hydrochloride salt. acs.org

| Compound | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,2-Diphenylhydrazine | Nitrobenzene | Iron or zinc powder, caustic soda | cdc.gov |

| 1,2-Diphenylhydrazine | Azoxybenzene | DMAP salt, sodium hydride, UV light | chemicalbook.com |

| 1,2-Diphenylhydrazine | Nitrobenzene | Raney nickel, H₂, NaOH, Methanol | google.com |

| 1,1-Diphenylhydrazine | Diphenylcarbamyl chloride | 1. NaN₃; 2. t-BuOH; 3. HCl (hydrolysis) | acs.org |

Methodologies for Constructing Hybrid Methyl-Diphenyl Hydrazines

The construction of hybrid hydrazines containing both methyl and phenyl substituents showcases the versatility of synthetic organic chemistry. The synthesis of α-methyl-α-phenylhydrazine (1-methyl-1-phenylhydrazine) can be accomplished by the reduction of N-nitrosomethylaniline using zinc dust in glacial acetic acid. orgsyn.org Other historical methods include the methylation of phenylhydrazine (B124118) using sodamide and methyl iodide. orgsyn.org

The regioselective alkylation strategy using a nitrogen dianion is particularly well-suited for creating hybrid structures. d-nb.infoorganic-chemistry.org By first introducing a phenyl group and then performing a selective methylation, or vice versa, a variety of methyl-phenyl substituted hydrazines can be constructed with high control. For example, the reaction of methyl-lithium with N-phenyl-N'-methylsulphinylhydrazine serves as a route to prepare related compounds, which can then undergo further transformations. rsc.org

| Target Compound | Method | Key Reagents | Reference |

|---|---|---|---|

| α-Methyl-α-phenylhydrazine | Reduction | N-nitrosomethylaniline, Zinc dust, Acetic acid | orgsyn.org |

| α-Methyl-α-phenylhydrazine | Methylation | Phenylhydrazine, Sodamide, Methyl iodide | orgsyn.org |

| General Substituted Hydrazines | Regioselective Alkylation | Protected hydrazine, n-BuLi, Alkyl halide | d-nb.infoorganic-chemistry.org |

Functionalization Strategies for Novel Hydrazine Derivatives

The generation of novel hydrazine derivatives from a 1-methyl-1,2-diphenylhydrazine scaffold relies on strategic chemical modifications. These can be broadly categorized into alterations of the aromatic rings and derivatization at the nitrogen atoms of the hydrazine moiety.

Chemical Modification of Aromatic Rings in Substituted Hydrazines

The phenyl rings of 1-methyl-1,2-diphenylhydrazine offer opportunities for functionalization through electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the aromatic rings, thereby modulating the electronic and steric properties of the molecule.

One of the most common types of electrophilic aromatic substitution is the Friedel-Crafts reaction , which involves the alkylation or acylation of an aromatic ring. mt.combyjus.com In the context of diphenylhydrazine derivatives, this can be used to introduce alkyl or acyl groups onto the phenyl rings. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The mechanism involves the formation of a carbocation or an acylium ion, which then acts as the electrophile and attacks the electron-rich aromatic ring. byjus.com

For instance, the Friedel-Crafts alkylation of a diphenylhydrazine derivative with an alkyl halide (R-X) in the presence of AlCl₃ would lead to the substitution of a hydrogen atom on one of the phenyl rings with an alkyl group (R). The position of the substitution (ortho, meta, or para) is influenced by the directing effects of the hydrazine moiety and any other existing substituents on the ring.

Another important electrophilic aromatic substitution reaction is nitration . This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as an amino group (-NH₂), through reduction. A study on the reaction of 1,1-diphenylhydrazine with 4-chloro-7-nitrobenzofurazan demonstrated the introduction of a nitro-containing aromatic system to the hydrazine structure. researchgate.net

Halogenation , the introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring, is another key modification strategy. This is typically achieved using a diatomic halogen (e.g., Br₂) in the presence of a Lewis acid catalyst. The resulting aryl halides are versatile intermediates for further functionalization through cross-coupling reactions.

The following table summarizes various electrophilic aromatic substitution reactions applicable to the phenyl rings of diphenylhydrazine derivatives.

| Reaction Type | Reagents | Catalyst | Introduced Group |

| Friedel-Crafts Alkylation | Alkyl Halide (R-X) | AlCl₃, FeCl₃ | Alkyl (R) |

| Friedel-Crafts Acylation | Acyl Halide (RCOX) | AlCl₃ | Acyl (RCO) |

| Nitration | HNO₃ / H₂SO₄ | - | Nitro (NO₂) |

| Halogenation | X₂ (X=Cl, Br, I) | FeX₃, AlX₃ | Halogen (X) |

This table provides a general overview of common electrophilic aromatic substitution reactions.

Derivatization at Hydrazine Nitrogen Atoms for Research Probes

The nitrogen atoms of the hydrazine core are nucleophilic and can be derivatized to create molecules with specific functions, such as fluorescent probes for biological imaging and sensing. nih.govbiorxiv.org The lone pair of electrons on the nitrogen atoms allows for reaction with various electrophiles to introduce new functional groups.

A plausible synthetic route to Hydrazine, 1-methyl-1,2-diphenyl- involves the N-alkylation of 1,2-diphenylhydrazine with methyl iodide under basic conditions. vulcanchem.com This reaction introduces a methyl group onto one of the nitrogen atoms. The selectivity of N-alkylation can be controlled by factors such as the choice of base, solvent, and reaction temperature. A general methodology for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by the addition of an alkyl halide. d-nb.info

Hydrazine derivatives are valuable as chemical biology probes, particularly for studying cofactor-dependent enzymes. biorxiv.org The hydrazine moiety can act as a "warhead" to covalently label and profile proteins. nih.gov By attaching a reporter group, such as a fluorophore or a biotin tag, to the hydrazine derivative, researchers can visualize and identify the protein targets.

The development of fluorescent probes based on hydrazine chemistry is an active area of research. researchgate.netmdpi.comnih.gov These probes are designed to exhibit a change in their fluorescence properties upon reacting with a specific analyte. For example, a probe might be non-fluorescent in its native state but become highly fluorescent after reacting with hydrazine or a hydrazine derivative. This "turn-on" fluorescence response allows for the sensitive detection of the target molecule. rsc.orgacs.org The design of such probes often involves a fluorophore and a recognition site that selectively reacts with the analyte. Phenylhydrazine has been a target for the development of such selective colorimetric and fluorometric probes. nih.gov

The following table presents examples of functional groups that can be introduced at the hydrazine nitrogen atoms and their potential applications as research probes.

| Functional Group | Reagent Example | Application |

| Alkyl (e.g., Methyl) | Methyl Iodide | Synthesis of specific derivatives |

| Acyl | Acyl Chloride | Modification of electronic properties |

| Fluorescent Tag | Fluorophore-NCS | Biological imaging, sensing |

| Biotin Tag | Biotin-NHS ester | Protein pull-down assays |

This table illustrates the versatility of derivatization at the hydrazine nitrogen atoms for creating functional research tools.

Reaction Mechanisms and Pathways Involving Hydrazine, 1 Methyl 1,2 Diphenyl

Oxidative Transformations of Substituted Hydrazines

Oxidation is a fundamental reaction pathway for substituted hydrazines. The process can lead to the formation of stable or transient radical species and ultimately to products like azo compounds. The specific outcomes and mechanisms are highly dependent on the oxidant used and the substitution pattern of the hydrazine (B178648).

Formation and Reactivity of Hydrazyl Radicals from Diarylated Hydrazines

The oxidation of diarylated hydrazines is a known route to generating hydrazyl radicals. The history of these radicals began with the observation that oxidizing triphenylhydrazine produced an intense but fleeting color. nih.gov A particularly stable hydrazyl free radical, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH), is formed from the oxidation of its parent hydrazine and is notable for its stability in solution and solid state, without dimerizing or reacting with oxygen. nih.gov

In the context of diaryl hydrazines like 1,2-diphenylhydrazine (B7769752), oxidation leads to the removal of a hydrogen atom from a nitrogen, forming a hydrazyl free radical. nih.gov These radicals are often colored, and the process is typically reversible. nih.gov For instance, the oxidation of 1,2-diphenylhydrazine can lead to the formation of the 1,2-diphenylhydrazinyl radical. researchgate.net This radical species can then undergo further reactions, such as a second hydrogen atom abstraction, to yield azobenzene (B91143). researchgate.net The stability and reactivity of the hydrazyl radical are influenced by the substituents on the phenyl rings. nih.gov

The reaction of the stable radical DPPH with various radical and anionic species has been studied, revealing the formation of substituted hydrazine derivatives and fragmentation products like diphenylamine (B1679370). mdpi.com

Mechanistic Studies of Oxidation Processes (e.g., Iodine-mediated)

The oxidation of hydrazines can be accomplished using various reagents, with iodine being a common choice. Iodine is considered a mild and selective oxidizing agent for many organic transformations. youtube.com In general, a molecule of iodine (I₂) acts as an oxidant by accepting two electrons to form two iodide ions (I⁻). youtube.com

Computational studies using density functional theory (DFT) have been employed to examine the mechanism of the oxidation of 1,2-diphenylhydrazine by iodine. researchgate.net These studies suggest that the reaction can proceed through different pathways. One proposed mechanism involves the formation of an intermediate complex between the hydrazine and iodine prior to the main redox reaction. This is supported by kinetic studies of hydrazine oxidation by other reagents where an equilibrium complex is formed. utmb.edu In electrochemical iodine-mediated reactions, an enamine carboxylate reacts with a formal I⁺ reagent, which is stabilized by a lutidine base, to form an intermediate that undergoes cyclization. nih.gov

Rearrangement and Disproportionation Pathways

In addition to direct oxidation, diaryl hydrazines can undergo significant skeletal changes through rearrangement and disproportionation reactions, often facilitated by catalysts.

Ligand-Enabled Disproportionation of Diaryl Hydrazines at Phosphorus Centers

Recent research has demonstrated that a phosphorus(V) center, supported by a rigid redox-active ligand, can catalyze the disproportionation of 1,2-diphenylhydrazine. researchgate.netnih.govnih.gov This reaction transforms 1,2-diphenylhydrazine into aniline (B41778) and azobenzene. nih.govchemrxiv.orggoettingen-research-online.de The catalyst system involves a chlorophosphorane (B8807898) with a tetradentate bis(amidophenolate) ligand. nih.govnih.gov Upon chloride abstraction, a highly electrophilic cationic P(V) center is generated. researchgate.netnih.gov

The mechanism relies on the cooperative effect between the electrophilic phosphorus center and the redox-active ligand, which can act as an electron reservoir. nih.govnih.govchemrxiv.org Theoretical and experimental studies suggest that the hydrazine coordinates to the phosphorus cation. nih.gov A subsequent hydrogen atom transfer (HAT) from a second molecule of 1,2-diphenylhydrazine to an intermediate generates the 1,2-diphenylhydrazinyl radical and a reduced phosphorus species. researchgate.net A second HAT step produces azobenzene and a species that ultimately releases aniline, regenerating the catalyst and closing the cycle. researchgate.netnih.gov

Table 1: Key Aspects of Ligand-Enabled Disproportionation of 1,2-Diphenylhydrazine

| Feature | Description | Reference |

|---|---|---|

| Catalyst | A P(V) center supported by a redox-active bis(amidophenolate) ligand. | researchgate.netnih.gov |

| Reactant | 1,2-Diphenylhydrazine | nih.govnih.gov |

| Products | Aniline and Azobenzene | nih.govchemrxiv.orggoettingen-research-online.de |

| Key Principle | Cooperation between a highly electrophilic P-center and a redox-active ligand. | nih.govnih.gov |

| Mechanism | Involves coordination of hydrazine, hydrogen atom transfers, and radical intermediates. | researchgate.netnih.gov |

Transition Metal-Mediated Rearrangements to Semidine Structures

The acid-catalyzed benzidine (B372746) rearrangement of 1,2-diphenylhydrazine is a classic organic reaction that yields multiple products. rsc.org However, transition metals can mediate this rearrangement with high selectivity. The reaction of 1,2-diphenylhydrazine with dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, results in a selective rearrangement and coordination of ortho-semidine. rsc.orgrsc.org The product, RuCl₂(PPh₃)₂(κ²-NH₂-1,2-C₆H₄-NHPh), has been conclusively identified by X-ray crystallography. rsc.orgrsc.org

Similarly, a rhodium(I) complex has been reported to catalytically and exclusively convert 1,2-diphenylhydrazine into a bidentate ortho-semidine ligand. rsc.org Gold(I) has also been shown to mediate the conversion, producing coordination compounds with both para- and ortho-semidine ligands, with the para product being major. rsc.org Computational studies on the ruthenium-mediated system indicate that the transformation from 1,2-diphenylhydrazine to the coordinated ortho-semidine is an exergonic process, making it energetically favorable. rsc.org

Table 2: Transition Metal-Mediated Rearrangements of 1,2-Diphenylhydrazine

| Metal Complex | Product(s) | Selectivity | Reference |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | Coordinated ortho-semidine | Exclusive to ortho-semidine | rsc.orgrsc.org |

| [Rh(PPh₃)₂(nbd)]ClO₄ | Coordinated ortho-semidine | Exclusive to ortho-semidine (catalytic) | rsc.org |

Nucleophilic Addition and Cycloaddition Reactions

The lone pairs of electrons on the nitrogen atoms of hydrazines allow them to act as nucleophiles. This reactivity is central to many synthetic transformations, including additions to carbonyls and participation in cycloaddition reactions.

The nucleophilicity of hydrazines has been systematically studied. researchgate.net In general, hydrazines are effective nucleophiles, with a reactivity comparable to that of primary amines like methylamine. researchgate.net For an unsymmetrical hydrazine like 1-methylhydrazine, the methyl-substituted nitrogen is expected to be more electron-rich and thus more nucleophilic due to the electron-donating effect of the methyl group. mnstate.edu A primary application of hydrazine nucleophilicity is the Wolff-Kishner reduction, where a hydrazine adds to a ketone or aldehyde to form a hydrazone intermediate. libretexts.org This hydrazone is then converted to an alkane under basic conditions. libretexts.org

Hydrazines and their derivatives can also serve as precursors for cycloaddition reactions. For example, hydrazones can be oxidized in situ to generate 1,3-dipolar azomethine imines, which readily undergo [3+2] cycloaddition reactions to form pyrazole (B372694) derivatives. rsc.org Alternatively, certain ketohydrazones can function as 1,2-diaza-1,3-diene systems, participating in aza-Diels-Alder or [4+2] cycloaddition reactions to yield six-membered heterocyclic rings like cinnolines. rsc.org While these reactions have not been explicitly detailed for Hydrazine, 1-methyl-1,2-diphenyl-, its structure is amenable to forming the necessary reactive intermediates for such transformations.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Systematic Name or Synonym |

|---|---|

| Hydrazine, 1-methyl-1,2-diphenyl- | 1-methyl-1,2-diphenyldiazane |

| 1,2-Diphenylhydrazine | Hydrazobenzene (B1673438) |

| Aniline | Benzenamine |

| Azobenzene | Diphenyldiazene |

| ortho-Semidine | N-phenylbenzene-1,2-diamine |

| para-Semidine | N-phenylbenzene-1,4-diamine |

| 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazine | DPPH-H |

| 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl | DPPH |

| Diphenylamine | N-Phenylaniline |

| Triphenylhydrazine | 1,1,2-Triphenylhydrazine |

| Cinnoline | Benzo[c]pyridazine |

Ti-Catalyzed 1,2-Diamination of Alkynes with 1,1-Disubstituted Hydrazines

Titanium-catalyzed 1,2-diamination of alkynes represents a significant method for the direct installation of two nitrogen atoms across a carbon-carbon triple bond, yielding valuable 1,2-diamine structures. chemrxiv.org These diamines are crucial building blocks in pharmaceuticals, natural products, and as ligands in catalysis. chemrxiv.orgnih.gov

The reaction mechanism is understood to proceed through a common N-aminoazatitanacyclobutene intermediate, which is also a key intermediate in the competing hydrohydrazination reaction. chemrxiv.orgnih.govchemrxiv.org The selectivity between diamination and hydrohydrazination can be influenced by reaction conditions such as concentration and temperature, as well as the steric and electronic properties of the substrates and the catalyst. chemrxiv.orgacs.orgnih.gov

The process begins with the [2+2] cycloaddition of a titanium hydrazido complex with an alkyne, forming the N-aminoazatitanacyclobutene intermediate (IM1). chemrxiv.orgnih.gov This intermediate can then undergo one of two competing pathways: a unimolecular pathway leading to diamination or a bimolecular pathway resulting in hydrohydrazination. chemrxiv.orgethz.ch For diamination to occur, the intermediate rearranges to form a more bent Nβ-coordinated species (IM2), which then undergoes irreversible Nα-Nβ bond cleavage. nih.gov This step is proposed to be triggered by the nucleophilic attack of the Ti-Cα bond on the Nα atom, leading to the formation of an azirine intermediate (IM3) and subsequently a vinyl imido product (IM4). nih.gov Finally, protonolysis of IM4 by another hydrazine molecule releases the 1,2-diamine product and regenerates the active titanium hydrazido catalyst. nih.gov

The choice of the 1,1-disubstituted hydrazine, such as 1-methyl-1,2-diphenylhydrazine, plays a critical role in the reaction's outcome. Studies have shown that the steric bulk of the hydrazine can significantly impact the reaction rate and selectivity. For instance, while 1,1-diphenylhydrazine (B1198277) can lead to complete diamination under certain conditions, using the less sterically hindered 1-methyl-1-phenylhydrazine (B1203642) can result in a mixture of diamine and hydrazone products from the competing hydrohydrazination pathway. nih.gov Electron-rich alkynes tend to favor more selective diamination. acs.org

| Catalyst | Hydrazine | Alkyne | Product(s) | Selectivity (Diamine:Hydrazone) |

| (NNN)Ti(=NNR2) | 1-methyl-1-phenylhydrazine | 1-phenyl-1-propyne | Diamine and Hydrazone | Similar amounts of each |

| (NNN)Ti(=NNR2) | 1,1-diphenylhydrazine | 1-phenyl-1-propyne | Diamine | Complete diamination |

| (NNNSiMe2Ph)Ti(=NNR2) | 1-ethyl-1-phenylhydrazine | 1-phenyl-1-propyne | Diamine | 28% diamine, slower reaction |

| (NNN)Ti(=NNR2) | 1,1-dimethylhydrazine | 1-phenyl-1-propyne | No reaction | - |

Hydrohydrazination Processes Utilizing Hydrazine Derivatives

Hydrohydrazination is the addition of a hydrazine N-H bond across a carbon-carbon multiple bond, a reaction analogous to hydroamination. msu.edu Titanium complexes are effective catalysts for the hydrohydrazination of alkynes using 1,1-disubstituted hydrazines, including derivatives like 1-methyl-1,2-diphenylhydrazine. msu.edu This process typically yields hydrazones as the primary products. msu.edu

The mechanism of Ti-catalyzed hydrohydrazination is closely related to that of 1,2-diamination, proceeding through the same initial N-aminoazatitanacyclobutene intermediate (IM1) formed from the [2+2] cycloaddition of the Ti-hydrazido complex and the alkyne. chemrxiv.orgnih.gov However, in the hydrohydrazination pathway, this intermediate undergoes a bimolecular protonolysis step. chemrxiv.org This step, often considered rate-determining, involves the reaction of the intermediate with a molecule of hydrazine to generate the hydrazone product and regenerate the catalyst. chemrxiv.orgnih.gov

The selectivity between hydrohydrazination and diamination is a key area of research. chemrxiv.orgethz.ch It has been demonstrated that by modifying the reaction conditions, such as concentration and temperature, the outcome can be shifted towards one product over the other. acs.orgnih.gov This is attributed to the different molecularities of the selectivity-determining steps: unimolecular for diamination and bimolecular for hydrohydrazination. chemrxiv.orgethz.ch For terminal alkynes like 1-hexyne, hydrohydrazination often occurs exclusively, with Markovnikov selectivity. nih.gov

In some cases, the resulting hydrazones can be further utilized in one-pot syntheses. For example, if an aryl-substituted hydrazine is used, the hydrohydrazination can be followed by a Fischer indole (B1671886) cyclization upon the addition of an acid, leading to the formation of indoles. msu.edu

| Catalyst System | Hydrazine Type | Substrate | Key Outcome |

| Ti(dap)2(NMe2)2 or Thiolate-based Ti complex | 1,1-Disubstituted hydrazines | Alkynes | Formation of hydrazones |

| Pyrrole-based Ti catalyst | Monosubstituted hydrazines (e.g., phenylhydrazine) | Terminal and internal alkynes | Hydrohydrazination, can lead to one-pot Fischer indole synthesis |

| (NNN)Ti(=NNR2) | 1-methyl-1-phenylhydrazine | 1-phenyl-1-propyne | Competitive hydrohydrazination and diamination |

| (NNN)Ti(=NNR2) or (NNNSiMe2Ph)Ti(=NNR2) | 1,1-disubstituted hydrazines | 1-hexyne | Exclusive hydrohydrazination (Markovnikov selectivity) |

Formation of Heterocyclic Ring Systems from Hydrazine Precursors

Hydrazine derivatives, including 1-methyl-1,2-diphenylhydrazine, are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.net The two adjacent nitrogen atoms in the hydrazine moiety provide a reactive unit that can readily participate in cyclization reactions.

A prominent example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. wikipedia.orgyoutube.com The reaction typically proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comwikipedia.org Substituted pyrazoles are of significant interest due to their presence in many commercially important compounds, including pharmaceuticals. wikipedia.org

The versatility of hydrazine derivatives in forming heterocyclic systems extends beyond pyrazoles. They can be used to synthesize various other ring systems, such as triazoles through the Einhorn-Brunner reaction with imides. wikipedia.org The specific heterocyclic product formed depends on the nature of the hydrazine derivative and the reaction partner. For instance, the reaction of hydrazine with α,β-unsaturated aldehydes can also lead to pyrazoles after a subsequent dehydrogenation step. wikipedia.org

Furthermore, hydrazine derivatives can be involved in multicomponent reactions, leading to more complex heterocyclic structures. msu.edu The reactivity of the hydrazine can be tuned by the substituents on the nitrogen atoms, which influences the nucleophilicity and steric hindrance, thereby directing the course of the reaction towards specific heterocyclic products. osti.gov

| Reagent 1 | Reagent 2 | Resulting Heterocycle | Reaction Type |

| Hydrazine (or derivative) | 1,3-Diketone | Substituted Pyrazole | Knorr pyrazole synthesis |

| Hydrazine (or derivative) | α,β-Unsaturated Aldehyde | Pyrazole (after dehydrogenation) | Condensation/Cyclization |

| Hydrazine (or derivative) | Imide | Triazole | Einhorn-Brunner reaction |

| Hydrazine (or derivative) | 2,4-Pentanedione | 3,5-Dimethylpyrazole | Condensation/Cyclization |

Advanced Analytical and Spectroscopic Techniques in Research Applications

Crystallographic Studies for Precise Molecular Structure Elucidation

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction of Hydrazine (B178648) Derivatives

Single crystal X-ray diffraction is the gold standard for molecular structure determination. While a specific study for "Hydrazine, 1-methyl-1,2-diphenyl-" is not prominently available in the reviewed literature, analysis of related hydrazine derivatives demonstrates the power of this technique. For instance, studies on compounds like (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine reveal precise structural parameters. researchgate.net In one such study, the molecule was found to exhibit an E conformation about the imine bond, with the two phenyl rings of the diphenylhydrazine moiety oriented at a significant dihedral angle to each other. researchgate.net

These studies provide exact measurements of bond lengths and angles, as well as intermolecular interactions like hydrogen bonding and van der Waals forces that dictate the crystal packing. researchgate.net For example, the analysis of 2,6-diaziadamantane, a molecule containing diazirine functionalities, used single-crystal X-ray diffraction to corroborate theoretical calculations regarding bond interactions and electron density within the rings. nih.gov This highlights how the technique offers unequivocal structural data that is vital for understanding the steric and electronic effects of substituents on the hydrazine core.

Table 1: Example Crystallographic Data for a Hydrazine Derivative, (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.9899 (6) |

| b (Å) | 10.4684 (5) |

| c (Å) | 12.9863 (7) |

| β (°) | 109.432 (2) |

| Volume (ų) | 1545.92 (12) |

| Z | 4 |

| Dihedral Angle (Phenyls) | 88.52 (4)° |

This table showcases the type of precise data obtained from a single-crystal X-ray diffraction experiment on a related hydrazine compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution and in the solid state. Advanced NMR techniques provide deep insights into molecular dynamics, connectivity, and electronic structure.

Application of Solid-State ¹⁵N NMR in Structure-Reactivity Correlations

Solid-state ¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing compounds like hydrazine derivatives, as it provides direct information about the electronic environment of the nitrogen atoms. The ¹⁵N chemical shift is highly sensitive to factors such as hybridization, hydrogen bonding, and coordination. nih.govresearchgate.net In studies of hydrazine metabolism, ¹⁵N NMR has been used to identify various metabolites by tracking the chemical fate of ¹⁵N-labeled hydrazine. nih.gov For example, distinct signals were observed for the unchanged hydrazine, acetylated metabolites, and the formation of ammonia (B1221849) and urea, indicating cleavage of the N-N bond. nih.gov

In the solid state, this technique can reveal differences in molecular conformation and packing compared to the solution state. nih.gov For structure-reactivity correlations, changes in the ¹⁵N chemical shifts can be related to the strength of hydrogen bonds or the degree of protonation, offering quantitative estimates of these interactions. nih.gov Referencing the ¹⁵N chemical shift scale is critical for comparing data across studies, with compounds like powdered ¹⁵NH₄Cl serving as a reliable external standard. researchgate.net

Correlating Experimental and Theoretical NMR Data for Structural Proof and Isomer Differentiation

The synergy between experimental NMR data and theoretical calculations, typically using Density Functional Theory (DFT), has become a cornerstone of modern structural elucidation. scielo.brmdpi.combohrium.com This approach is used to accurately predict ¹H and ¹³C chemical shifts, which are then compared with experimental spectra to confirm proposed structures or differentiate between isomers. scielo.brresearchgate.net

For complex organic molecules, including hydrazine and hydrazone derivatives, theoretical calculations help assign ambiguous signals and verify stereochemistry. scielo.br Researchers often find a strong linear correlation between the experimental and computed chemical shifts after applying a scaling factor, which validates the proposed structure. This combined approach is powerful enough to identify the most stable conformers and predict sites of electrophilic attack based on calculated molecular electrostatic potentials. scielo.br The accuracy of these predictions depends on the chosen functional and basis set, with methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C providing high accuracy when combined with a suitable solvent model. mdpi.com

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups youtube.comyoutube.com

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Methyl (N-CH₃) | 2.2 - 2.9 | 30 - 45 |

| Aromatic (C₆H₅) | 6.5 - 8.0 | 110 - 150 |

| Hydrazine N-H | 3.0 - 8.0 (often broad) | N/A |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study species with unpaired electrons, such as organic radicals. nih.govlibretexts.orgslideshare.net If "Hydrazine, 1-methyl-1,2-diphenyl-" were to be oxidized by one electron, it would form a radical cation, which would be ESR-active.

ESR spectroscopy provides detailed information about the electronic structure of radicals. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine splitting constants. libretexts.org The g-factor is characteristic of the radical's electronic environment. Hyperfine splitting arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H and ¹⁴N). libretexts.orgethernet.edu.et The resulting splitting pattern reveals the number and type of nuclei interacting with the unpaired electron, allowing for the mapping of spin density distribution across the molecule. For example, the radical of a simple methyl group (CH₃•) shows four lines with a 1:3:3:1 intensity ratio due to the interaction with three equivalent protons. libretexts.org The sensitivity of ESR is exceptionally high, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry and chronopotentiometry, are essential for analyzing the redox behavior of molecules like "Hydrazine, 1-methyl-1,2-diphenyl-". These techniques probe the oxidation and reduction potentials of a compound and provide insights into the mechanisms of electron transfer reactions. utexas.edumdpi.com

Studies on methylhydrazines have shown that they undergo electrooxidation at a platinum electrode. utexas.edu The oxidation of 1,2-dimethylhydrazine, a related compound, proceeds via an initial two-electron oxidation followed by a chemical reaction. utexas.edu The presence of phenyl and methyl substituents on the hydrazine nitrogen atoms in "Hydrazine, 1-methyl-1,2-diphenyl-" would be expected to significantly influence its redox potential. Electron-donating methyl groups and electron-withdrawing phenyl groups would have competing effects on the ease of oxidation of the nitrogen lone pairs. The electrochemical analysis of various substituted pyrazines and quinoxalines demonstrates that electron-donating groups (like methyl) tend to shift the oxidation potential to more negative values, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. dtu.dk Such analyses are crucial for understanding the compound's stability, its potential role in redox reactions, and for developing electroanalytical methods for its detection. utexas.edunih.gov

Cyclic Voltammetry Studies of Hydrazine Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique utilized to investigate the redox properties of chemical compounds. It provides valuable insights into the oxidation and reduction potentials of a substance and the stability of the resulting species. This method is particularly relevant for understanding the electron transfer capabilities of hydrazine derivatives.

Detailed Research Findings

The existing body of electrochemical research on related compounds, such as methylhydrazine, 1,2-dimethylhydrazine, and 1,2-diphenylhydrazine (B7769752), indicates that substituted hydrazines are electrochemically active. utexas.edu These studies explore how different substituents on the hydrazine core influence the redox potentials and reaction mechanisms. For instance, the electrooxidation of various methylhydrazines has been studied, revealing that the oxidation process is influenced by the number and position of the methyl groups. utexas.edu Similarly, research on the electrooxidation of phenylhydrazine (B124118) has been conducted to understand its electrochemical properties. nanochemres.org

However, the precise impact of having one methyl group and two phenyl groups on the nitrogen atoms of the hydrazine molecule, as in the case of 1-methyl-1,2-diphenylhydrazine, has not been documented in the reviewed literature. The electronic effects of both the electron-donating methyl group and the aromatic phenyl groups would uniquely influence the redox behavior of the molecule.

Data Tables

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Precursors for Complex Organic Architectures

Hydrazine (B178648), 1-methyl-1,2-diphenyl- serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing nitrogen atoms. Its structural framework allows it to be a foundational component in the construction of various organic structures. ontosight.ai

Synthesis of Nitrogen-Containing Heterocycles (e.g., Diazaphospholes, Benzofurazan (B1196253) Derivatives)

The ability of Hydrazine, 1-methyl-1,2-diphenyl- to react and form heterocyclic rings is a key aspect of its utility in pharmaceutical and dye manufacturing. ontosight.ai The nitrogen atoms in the hydrazine moiety provide reactive sites for cyclization reactions. However, within the reviewed scientific literature, specific examples detailing the use of Hydrazine, 1-methyl-1,2-diphenyl- as a direct precursor for the synthesis of diazaphospholes or benzofurazan derivatives are not extensively documented. Research on related hydrazine compounds, such as the reaction of 1,2-diphenylhydrazine (B7769752) with phosphorus-containing reagents, has been noted, but direct evidence for the methylated analogue is sparse. nih.govcdnsciencepub.com

Formation of 1,2-Diamines and Hydrazones via Catalytic Processes

The conversion of hydrazines to 1,2-diamines and hydrazones represents an important class of chemical transformations. For instance, titanium-catalyzed alkyne diamination using 1,1-disubstituted hydrazines can yield both 1,2-diamines and hydrazones. nih.gov Studies involving the closely related 1-methyl-1-phenylhydrazine (B1203642) show it participates in competitive alkyne diamination and hydrohydrazination to produce both diamines and hydrazones. nih.gov While these reactions highlight the potential reactivity of the N-methyl-N-phenylhydrazine scaffold, specific research detailing catalytic processes that utilize Hydrazine, 1-methyl-1,2-diphenyl- to form 1,2-diamines and hydrazones is not prominent in the current body of literature.

Utilization in Catalysis and Ligand Design

The incorporation of hydrazine moieties into larger molecular systems is a strategy used in the development of catalysts and specialized ligands. The nitrogen atoms can coordinate with metal centers, influencing their catalytic activity and selectivity.

Metal-Hydrazine Complexes as Catalytic Agents

Metal complexes incorporating hydrazine derivatives are known to have significant catalytic applications. researchgate.net The electronic properties and steric configuration of the hydrazine ligand can tune the behavior of the metallic center. Research has been conducted on metal complexes formed from derivatives of 1,2-diphenylhydrazine, where the ligand, in combination with a metal like Nickel(II), was evaluated for catalytic activity in ethylene (B1197577) polymerization. researchgate.net However, specific studies focusing on the synthesis of metal complexes with Hydrazine, 1-methyl-1,2-diphenyl- and their subsequent application as primary catalytic agents are not widely reported.

Design of Ligands Employing Hydrazine Moieties for Specific Chemical Transformations

The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions. The 1,2-diphenylhydrazine backbone has been functionalized, for example by adding phosphino (B1201336) groups, to create bidentate ligands like 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine. researchgate.net These ligands form stable complexes with transition metals such as nickel, palladium, and platinum, which are then used to catalyze specific transformations like olefin oligomerization. researchgate.net While this demonstrates the utility of the core structure, the direct use of the Hydrazine, 1-methyl-1,2-diphenyl- molecule itself as a building block for specialized ligands is not a major focus of the currently available research literature.

Development of Reactive Intermediates for Chemical Studies

The study of reactive intermediates is fundamental to understanding chemical reaction mechanisms. Hydrazine derivatives can be precursors to various transient species. For example, the catalytic disproportionation of 1,2-diphenylhydrazine is theorized to proceed through a 1,2-diphenylhydrazinyl radical intermediate. nih.gov This type of research provides insight into reaction pathways and the flow of electrons. While the parent compound has been a subject for such studies, dedicated research on the specific reactive intermediates generated from the decomposition or reaction of Hydrazine, 1-methyl-1,2-diphenyl- and their subsequent chemical behavior is not extensively detailed in the scientific literature.

Generation of Persistent Free Radicals for Fundamental Chemical Research

The generation of stable or persistent free radicals is a significant pursuit in chemistry, as these species are crucial for understanding reaction mechanisms, developing magnetic materials, and serving as probes in biological systems. Substituted hydrazines are well-established precursors to nitrogen-centered radicals through oxidation.

The oxidation of hydrazine derivatives typically involves the removal of one or more electrons from the nitrogen atoms. For Hydrazine, 1-methyl-1,2-diphenyl-, a one-electron oxidation process would yield the corresponding radical cation. The stability of this resulting radical is a key determinant of its utility. The structure of 1-methyl-1,2-diphenylhydrazine suggests that any radical formed would be stabilized by several factors:

Resonance Delocalization: The two phenyl groups attached to the nitrogen atoms can delocalize the unpaired electron across their aromatic rings, significantly stabilizing the radical.

Steric Hindrance: The bulky phenyl groups and the methyl group sterically shield the nitrogen-centered radical, which can inhibit dimerization and other decomposition pathways that would otherwise consume the radical species.

The oxidation of related compounds like N-methyl-N-formylhydrazine has been shown to proceed via radical intermediates. nih.gov Similarly, the oxidation of phenylhydrazine (B124118) involves phenylhydrazyl radical intermediates. nih.gov The parent compound, 1,2-diphenylhydrazine (also known as hydrazobenzene), is readily oxidized, often forming azobenzene (B91143) through a two-electron, two-proton process. cdc.gov The presence of the methyl group in "Hydrazine, 1-methyl-1,2-diphenyl-" prevents the direct formation of azobenzene and favors the formation of a radical cation upon single-electron oxidation.

Table 1: Proposed Generation of Radical Cation from Hydrazine, 1-methyl-1,2-diphenyl-

| Precursor Compound | Chemical Structure | Oxidation Process | Resulting Radical Species |

| Hydrazine, 1-methyl-1,2-diphenyl- | C₁₄H₁₆N₂ | One-Electron Oxidation | 1-methyl-1,2-diphenylhydrazine radical cation |

This table illustrates the theoretical one-electron oxidation of the parent compound to its corresponding radical cation, a common pathway for hydrazine derivatives in fundamental chemical research.

Exploration of Photoactive and Redox-Active Hydrazine-Based Systems

The inherent chemical properties of the hydrazine moiety make it a prime candidate for creating redox-active and photoactive molecular systems. Hydrazines are recognized for their reducing properties and can engage in electrochemical and photochemical reactions. ontosight.ai

The redox activity of Hydrazine, 1-methyl-1,2-diphenyl- is centered on the nitrogen-nitrogen bond. As a substituted hydrazine, it can be oxidized at a specific electrochemical potential. This process is typically studied using cyclic voltammetry, which would reveal the potential at which the compound loses an electron to form the radical cation discussed previously. The reversibility of this oxidation event is a critical factor for applications in rechargeable energy storage or as a redox mediator. Computational studies on the oxidation of 1,2-diphenylhydrazine suggest a facile hydride transfer mechanism, indicating the ease with which these compounds can undergo oxidation. odu.edu

The photoactive properties of this molecule are derived from the phenyl groups, which act as chromophores that absorb ultraviolet (UV) light. The parent compound, 1,2-diphenylhydrazine, is known to absorb light at wavelengths above 290 nm and may be susceptible to photolysis. cdc.gov It is expected that Hydrazine, 1-methyl-1,2-diphenyl- would exhibit similar UV absorption characteristics. Upon absorption of a photon, the molecule is promoted to an excited state. From this excited state, it can undergo various processes, including energy transfer to other molecules or photochemical reactions such as photo-oxidation. In photo-oxidation, the excited molecule can become easier to oxidize, potentially enabling redox reactions under milder conditions than are required for ground-state thermal oxidation. The study of related 1,1-diphenylhydrazine (B1198277) has shown that its photochemical oxidation can be initiated by photosensitizers. nih.gov

Table 2: Key Structural Features for Photo- and Redox-Activity

| Feature | Component in Hydrazine, 1-methyl-1,2-diphenyl- | Functional Role |

| Redox-Active Center | Hydrazine (N-N) moiety | Site of electron donation (oxidation) |

| Chromophore | Phenyl groups | Absorption of UV radiation |

| Modulating Group | Methyl group | Influences electronic properties and steric accessibility of the N-N bond |

This table summarizes the molecular components of Hydrazine, 1-methyl-1,2-diphenyl- that are central to its investigation in photoactive and redox-active systems.

Future Directions and Emerging Research Avenues in N Substituted Hydrazine Chemistry

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The synthesis of N-substituted hydrazines is undergoing a significant transformation, moving away from classical methods towards more sustainable and selective alternatives. A primary challenge in synthesizing unsymmetrically substituted hydrazines, such as 1-methyl-1,2-diphenylhydrazine, is achieving high regioselectivity. Modern synthetic strategies are increasingly focused on green chemistry principles to address these challenges.

Key developments include:

Catalytic C-N Bond Formation : There is a growing interest in using transition-metal catalysts to facilitate the formation of C-N bonds. organic-chemistry.orgresearchgate.net Copper- and palladium-catalyzed cross-coupling reactions have shown promise for the N-arylation of hydrazines. organic-chemistry.org These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches. Future work aims to replace precious metal catalysts with more abundant and cost-effective alternatives like iron and nickel.

Electrocatalysis and Photocatalysis : Electrosynthesis and photocatalysis represent cutting-edge approaches for constructing N-N and C-N bonds under environmentally benign conditions. researchgate.net These techniques can activate substrates under mild temperatures and pressures, often eliminating the need for harsh chemical oxidants or reductants.

Flow Chemistry : Continuous flow reactors are being explored to improve the safety and efficiency of reactions involving hydrazine (B178648) derivatives. This technology allows for precise control over reaction parameters, leading to higher yields, better selectivity, and safer handling of potentially hazardous intermediates.

Bio-inspired Catalysis : The use of organocatalysts and biocatalysts is an emerging area. These catalysts can offer high levels of stereoselectivity and operate under green conditions, providing a sustainable pathway to chiral hydrazine derivatives.

Table 1: Comparison of Synthetic Routes for N-Substituted Hydrazines

| Method | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Alkylation/Arylation | Well-established procedures | Often requires harsh conditions, produces significant waste, poor selectivity | Development of milder reagents |

| Metal-Catalyzed Cross-Coupling | High yields, good functional group tolerance, milder conditions organic-chemistry.org | Often relies on expensive and toxic precious metals | Use of earth-abundant metal catalysts (Fe, Cu, Ni) |

| Electrosynthesis/Photocatalysis | Sustainable, mild conditions, high selectivity researchgate.net | Can require specialized equipment, substrate scope may be limited | Broadening substrate scope, catalyst development |

| Flow Chemistry | Enhanced safety and control, improved scalability | High initial equipment cost | Integration with other sustainable technologies |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of hydrazine derivatives. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of molecular structures, reaction mechanisms, and electronic properties, providing insights that are often difficult to obtain through experiments alone. nih.govsci-hub.box

Future applications of computational modeling in hydrazine chemistry include:

Mechanism Elucidation : Computational studies can map out the entire energy landscape of a reaction, identifying transition states and intermediates. nih.govacs.org This is crucial for optimizing reaction conditions to favor the desired product, for instance, in the selective synthesis of 1-methyl-1,2-diphenylhydrazine.

Predictive Power : Algorithms can predict key molecular properties, such as the N-N bond dissociation enthalpy (BDE), which is vital for understanding the stability and reactivity of hydrazine compounds. sci-hub.box This predictive capability accelerates the discovery of new molecules with desired characteristics.

Catalyst Design : Computational screening can rapidly evaluate potential catalysts for specific transformations, significantly reducing the experimental effort required. By modeling the interaction between a hydrazine substrate and a catalyst's active site, researchers can design more efficient and selective catalytic systems.

Machine Learning Integration : The integration of machine learning and artificial intelligence with computational chemistry is a burgeoning field. These models can be trained on existing experimental and computational data to predict reaction outcomes and suggest novel synthetic pathways with high accuracy.

Table 2: Applications of Computational Modeling in Hydrazine Chemistry

| Computational Technique | Predicted Property/Application | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic structure nih.gov | Optimizes reaction conditions and aids in catalyst design. |

| Ab initio Methods | Bond Dissociation Enthalpies (BDEs), thermodynamic stability sci-hub.box | Predicts reactivity and stability of hydrazine derivatives. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Provides insight into the behavior of hydrazine-based molecules in different environments. |

| Machine Learning (ML) | Reaction outcome prediction, retrosynthetic analysis acs.org | Accelerates the discovery of new synthetic routes and molecules. |

Integration of Hydrazine Chemistry in Supramolecular Assembly and Material Science Contexts

The unique structural and electronic properties of the hydrazine moiety make it an attractive building block for supramolecular chemistry and materials science. The presence of hydrogen bond donors and acceptors allows hydrazine derivatives to participate in self-assembly processes, leading to the formation of ordered, functional materials.

Emerging research directions are focused on:

Dynamic Materials : Acylhydrazines, which contain a hydrazide functional group, can form robust and reversible hydrogen-bonding networks. nih.gov These interactions can be used to create dynamic materials with properties such as self-healing, recyclability, and stimuli-responsiveness. nih.gov The incorporation of the 1-methyl-1,2-diphenylhydrazine scaffold into polymers could yield materials with unique thermal and mechanical properties.

Supramolecular Polymers : The directional nature of hydrogen bonds involving the hydrazine group can be exploited to construct well-defined supramolecular polymers and gels. These materials are being investigated for applications in drug delivery, tissue engineering, and environmental remediation.

Nanomaterial Functionalization : Hydrazine itself has been used as a molecular linker to mediate the self-assembly of nanocrystals into larger, ordered structures. nih.gov Functionalized derivatives like 1-methyl-1,2-diphenylhydrazine could be designed to act as surface ligands, controlling the growth and assembly of nanoparticles for applications in electronics and photonics.

Table 3: Hydrazine-Based Supramolecular Materials

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Self-Healing Polymers | Dynamic hydrogen bonds from acylhydrazine units nih.gov | Sustainable plastics, coatings |

| Supramolecular Gels | Reversible non-covalent networks | Drug delivery, soft robotics |

| Nanocrystal Assemblies | Hydrazine-mediated linking nih.gov | White light-emitting diodes (WLEDs), sensors |

| Liquid Crystals | Anisotropic molecular shape of derivatives | Display technologies |

Design of Next-Generation Reagents and Catalysts Based on Hydrazine Scaffolds

The hydrazine framework is a versatile scaffold for the design of novel reagents and catalysts. The two nitrogen atoms can act as a bidentate ligand for metal centers or as active sites in organocatalysis.

Future research is focused on several key areas:

Asymmetric Catalysis : Chiral hydrazine derivatives are being developed as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. nih.govresearchgate.net The rigid, sp3-rich frameworks of some cyclic hydrazines provide a well-defined chiral environment for metal-catalyzed reactions. nih.gov

Organocatalysis : Hydrazine-based molecules can function as organocatalysts for a variety of transformations. Their ability to act as both hydrogen bond donors and acceptors allows them to activate substrates and control reaction stereochemistry.

Nitrogen Fixation : Inspired by the nitrogenase enzyme, researchers are designing iron-hydrazine complexes that can catalyze the reduction of dinitrogen (N₂) to ammonia (B1221849) or hydrazine. nih.gov This represents a major goal in sustainable chemistry, aiming to replace the energy-intensive Haber-Bosch process. lightsources.org

Catalytic Transfer Hydrogenation : Hydrazine is a well-known reducing agent in transfer hydrogenation reactions, which are an alternative to using high-pressure hydrogen gas. researchgate.net New catalysts are being designed to work efficiently with hydrazine and its derivatives, offering a safer and more practical method for reduction reactions in organic synthesis. organic-chemistry.org

Table 4: Emerging Roles of Hydrazine Scaffolds in Catalysis

| Catalyst/Reagent Type | Mechanism/Role | Application |

|---|---|---|

| Chiral Hydrazine Ligands | Form chiral metal complexes for asymmetric induction nih.govresearchgate.net | Asymmetric synthesis of pharmaceuticals |

| Hydrazine-based Organocatalysts | Activate substrates via hydrogen bonding | Stereoselective organic transformations |

| Nitrogen Fixation Catalysts | Metal complexes that bind and reduce N₂ nih.gov | Sustainable ammonia and hydrazine synthesis |

| Transfer Hydrogenation Systems | Act as a hydrogen source for reductions researchgate.net | Safer and greener reduction of functional groups |

Q & A

Basic: What are the recommended methods for synthesizing 1-methyl-1,2-diphenylhydrazine in laboratory settings?

Answer:

1-Methyl-1,2-diphenylhydrazine can be synthesized via reduction of nitrobenzene derivatives. Two validated approaches include:

- Zinc dust reduction : Nitrobenzene is reduced in acidic conditions using zinc dust, yielding the hydrazine derivative.

- Glucose-silicon reduction : A milder method employing glucose and silicon powder under controlled pH to minimize side reactions.

Post-synthesis, purification via recrystallization (e.g., using ethanol) is critical due to its instability. Note that storage under inert atmospheres is advised to prevent oxidation to azobenzene .

Basic: How should researchers address the instability of 1-methyl-1,2-diphenylhydrazine during analytical quantification?

Answer:

The compound oxidizes readily to azobenzene, complicating chromatographic analysis. Methodological best practices include:

- Combined calibration : Quantify both 1-methyl-1,2-diphenylhydrazine and its oxidation product (azobenzene) using HPLC or GC-MS.

- Stabilization techniques : Store samples at low temperatures (<4°C) under nitrogen and use antioxidant additives (e.g., BHT) in solvents.

- Validation protocols : Conduct time-course stability studies to account for degradation during analysis .

Basic: What systematic approaches are used to evaluate the toxicity of 1-methyl-1,2-diphenylhydrazine in mammalian models?

Answer:

The ATSDR framework provides a structured methodology:

- Endpoint categorization : Assess organ-specific effects (hepatic, renal, neurological) across exposure routes (oral, dermal, inhalation) using standardized inclusion criteria (e.g., Table C-1 in ATSDR reports).

- Literature screening : A two-step process involving title/abstract review followed by full-text evaluation to identify relevant studies.

- Data consistency assessment : Upgrade confidence levels if results are consistent across species (e.g., rodent vs. primate) and study designs .

Advanced: How can computational modeling guide the design of hydrazine catalysts for ring-opening metathesis reactions?

Answer:

Density functional theory (DFT) studies reveal critical energetic barriers in hydrazine-catalyzed reactions. For example:

- Bicyclic hydrazines : [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15–20 kJ/mol reduction) compared to [2.2.1] analogs, enhancing cycloreversion rates.

- Reaction optimization : Simulate transition states to identify substituents that stabilize intermediates. Experimental validation via substrate scope studies (e.g., norbornene derivatives) confirms computational predictions .

Advanced: What strategies optimize catalyst performance for hydrogen production via decomposition of hydrazine derivatives?

Answer:

Key methodologies include:

- Phase-specific design : For liquid-phase decomposition (e.g., hydrous hydrazine), use Ni-Ir/CeO₂ catalysts to achieve >95% H₂ selectivity by suppressing NH₃ formation.

- Activation mechanisms : Pre-treat catalysts with H₂ to form active metallic sites. In vapor-phase systems, alloying Pt with Co enhances N–N bond cleavage efficiency.

- Kinetic profiling : Monitor H₂ yield vs. temperature (50–150°C) to identify optimal reaction windows .

Advanced: What methodologies assess the explosive hazards of anhydrous hydrazine derivatives under varying pressure conditions?

Answer:

- Thermal safety testing : Use high-speed cameras and infrared thermal imaging to measure fireball surface temperatures during deflagration.

- Shock wave analysis : Quantify pressure peaks (e.g., 0.724 TNT equivalence for 18 kg anhydrous hydrazine) using piezoelectric sensors.

- Packaging optimization : Reduce design pressure thresholds to downgrade hazard classification (e.g., from Division 1.1C to 1.3C) while maintaining safety .

Advanced: How are hydrazine derivatives structurally modified to enhance anti-thrombotic activity while minimizing toxicity?

Answer:

- β-Carboline hybrids : Synthesize N-[(1S,3S)-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carbonyl]-acylhydrazine derivatives.

- 3D QSAR modeling : Correlate substituent electronegativity with platelet aggregation inhibition (IC₅₀ < 10 μM).

- In vivo validation : Use murine thrombosis models to assess bleeding risk vs. efficacy, prioritizing compounds with >80% clot reduction at subtoxic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.